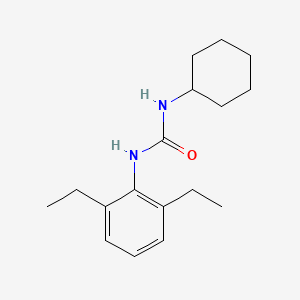![molecular formula C10H8ClN3O4S B5719966 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole involves the covalent modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues, leading to the formation of a stable adduct. This modification can affect the function of the protein, and this property has been used to study the function of different proteins.
Biochemical and Physiological Effects:
The covalent modification of cysteine residues in proteins by 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole can affect the function of the protein. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole in lab experiments is its ability to covalently modify cysteine residues in proteins. This property has been exploited to study the function of different proteins. However, one of the limitations of using this compound is its potential toxicity. This compound can react with other nucleophiles in the cell, leading to the modification of unintended targets.
Direcciones Futuras
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has significant potential for future research. One of the future directions could be the development of more selective compounds that can modify specific cysteine residues in proteins. Additionally, this compound's potential application as an anticancer agent could be further explored, and its toxicity profile could be improved.
Conclusion:
In conclusion, 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. The future directions for research on this compound include the development of more selective compounds and exploring its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has been reported using different methods. One of the most common methods involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-methylimidazole in the presence of a base such as triethylamine. The reaction proceeds in anhydrous conditions, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole has been used in various scientific research studies. One of its primary applications is in the field of biochemistry, where it has been used as a tool to study protein-protein interactions. This compound is known to covalently modify cysteine residues in proteins, and this property has been exploited to study the function of different proteins.
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4S/c1-7-5-13(6-12-7)19(17,18)8-2-3-9(11)10(4-8)14(15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXLGALHLPYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)sulfonyl-4-methylimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)




![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)


![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)